molecular formula C11H11BrN2O2 B1520090 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214067-31-8

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B1520090
CAS No.: 1214067-31-8
M. Wt: 283.12 g/mol
InChI Key: NUPARUSLBIKLAS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione ( 1214067-31-8 ) is a high-purity, brominated diketopiperazine (DKP) derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 11 H 11 BrN 2 O 2 and a molecular weight of 283.12 g/mol , this compound serves as a versatile synthetic intermediate and a privileged scaffold for designing novel bioactive molecules. The core structure, a piperazine-2,5-dione, is a well-known motif in pharmaceutical research. Structurally similar piperazine-2,5-dione derivatives have been investigated for their potential interactions with central nervous system targets, including serotonin and dopamine receptors, suggesting applications in neuropharmacology and the development of psychotropic agents . Furthermore, the 4-bromophenyl substituent enhances the molecule's potential as a building block for molecular hybridization, a strategy frequently employed to create new chemical entities with improved efficacy and reduced side effects . This makes the compound particularly valuable for constructing hybrid molecules targeting a range of biological activities, including anticancer research . This product is explicitly provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in multi-step organic syntheses, such as post-Ugi cascade reactions, or as a precursor for generating combinatorial libraries for high-throughput biological screening .

Properties

IUPAC Name

3-(4-bromophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPARUSLBIKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group and two carbonyl groups at positions 2 and 5, classifying it as a diketopiperazine. Its molecular formula is C11H12BrN2O2C_{11}H_{12}BrN_2O_2.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has demonstrated anticancer activity in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .

Activity Cell Line Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerFaDu hypopharyngealInduces apoptosis
NeuroprotectiveNeuronal cell linesInhibition of cholinesterases

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, thereby enhancing cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and BuChE, which are crucial for neurotransmitter regulation.
  • Receptor Modulation : The bromophenyl group enhances binding affinity to various receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : Through activation of pro-apoptotic signals and inhibition of anti-apoptotic pathways, the compound can trigger cell death in cancerous cells .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Properties : A study involving various piperazine derivatives demonstrated that this compound exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as a lead compound in cancer therapy .
  • Neuroprotective Study : Another investigation focused on the compound's ability to cross the blood-brain barrier and its effects on cognitive function in animal models. Results indicated significant improvements in memory retention and cognitive performance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis methods, and biological activities of 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione and analogous compounds:

Compound Name Substituents/Modifications Synthesis Method Biological Activity (IC50/EC50) Reference
This compound 4-Bromophenyl, Methyl Column chromatography (ethyl acetate-hexane) Cytotoxic (MCF7: ~28–36 μM)
(R)-3-((1H-indol-3-yl)methyl)-4-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)-1-methylpiperazine-2,5-dione (7a) 6-Bromobenzo, Indol-3-ylmethyl Multi-step condensation MCF7 IC50: 28.9 μM
3-(2-(2-((2-Aminophenyl)(hydroxy)methyl)-5-methoxy-1H-indol-3-yl)ethyl)-1-methylpiperazine-2,5-dione (5i) Methoxy-indol, Hydroxy-aminophenyl Reduction followed by column chromatography Yield: 72%
3,6-Bis((Z)-4-Chlorobenzylidene)-1-methylpiperazine-2,5-dione Bis-chlorobenzylidene Aldol condensation in DMF/piperidine Cytotoxic (KB, HepG2, Lu: 3.04–10.62 μM)
3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione Indol-3-ylmethyl, Benzyl Fermentation and chromatographic isolation Herbicidal (EC50: 185.49 mg/L for roots)
(Z)-3-((6,8-Dimethyl-4-oxoquinolin-2-yl)methylene)-6-(4-methoxybenzylidene)-1-propargylpiperazine-2,5-dione Methoxybenzylidene, Propargyl Multi-component cyclization Cytotoxic (KB: 3.04 μM)

Key Findings:

Bromine Substitution: Brominated derivatives (e.g., 7a and this compound) exhibit superior cytotoxicity compared to non-brominated analogues. This is attributed to bromine’s electron-withdrawing effects, enhancing cellular uptake or interaction with hydrophobic enzyme pockets .

Rigidity vs. Flexibility : Tadalafil-derived brominated compounds (e.g., 7a) show reduced PDE5 inhibition due to increased flexibility, highlighting the importance of structural rigidity for enzyme targeting .

Substituent Diversity :

  • Chlorobenzylidene groups (e.g., 3,6-bis-chlorobenzylidene) enhance cytotoxicity across multiple cancer lines via π-π stacking and halogen bonding .
  • Methoxy and indolyl groups (e.g., compound 5i) improve synthetic yields (72%) and may modulate serotonin receptor affinity .

Contradictions and Limitations:

  • While bromine enhances cytotoxicity, it may reduce selectivity, necessitating further optimization .
  • Herbicidal activity in is promising but requires field trials to confirm efficacy .

Preparation Methods

The synthesis of 3-(4-bromophenyl)-1-methylpiperazine-2,5-dione involves challenges such as regioselective bromination, formation of the piperazine-2,5-dione ring, and introduction of the methyl group on nitrogen. The preparation typically requires multi-step synthesis starting from brominated anilines or piperidine derivatives.

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

Each step can be optimized for yield, purity, and scalability.

Stepwise Preparation Details

Preparation of 1-(4-bromophenyl)piperazine Intermediate
  • According to a patented method for related compounds such as 1-(4-bromophenyl)piperidine, bromobenzene and piperidine are reacted in the presence of an alkali base (e.g., potassium tert-butoxide or sodium tert-amylate) and sulfolane solvent at elevated temperatures (150–180 °C) to form N-phenylpiperidine derivatives.
  • Subsequent bromination using brominating agents like N-bromosuccinimide in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15–40 °C) selectively introduces the bromine at the para position on the phenyl ring.
  • Purification is achieved via vacuum distillation or recrystallization (e.g., dichloromethane:n-heptane 1:4) to yield 1-(4-bromophenyl)piperidine with high purity and yield.

This method can be adapted for piperazine analogs by substituting piperidine with piperazine, enabling the synthesis of 1-(4-bromophenyl)piperazine.

Formation of Piperazine-2,5-dione Ring
  • The piperazine-2,5-dione ring is typically formed by cyclization of appropriate piperazine derivatives with dicarbonyl compounds or via condensation with phthalic anhydride analogs.
  • Literature on isoindoline-1,3-dione derivatives (structurally related cyclic imides) shows that condensation reactions with anhydrides under controlled conditions yield cyclic dione structures with aryl substitutions.
  • For this compound, the piperazine ring bearing the 4-bromophenyl substituent is cyclized to form the 2,5-dione moiety, often using dehydrating agents or under reflux in suitable solvents.
N-Methylation of Piperazine Nitrogen
  • The methyl group at the 1-position of the piperazine ring is introduced via N-methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Careful control of reaction conditions (temperature, solvent, base) is required to avoid over-alkylation or side reactions.

Representative Reaction Conditions and Data Table

Step Reaction Type Reagents/Conditions Notes
1 N-Arylation (N-phenylpiperazine formation) Bromobenzene + Piperazine + Alkali (K t-BuO or Na t-Amylate), Sulfolane, 150–180 °C High temperature nucleophilic substitution; molar ratio bromobenzene:piperazine:alkali = 1:1.0–1.1:1.5–2.0
2 Bromination N-phenylpiperazine + N-bromosuccinimide, Acetonitrile or DCM, 15–40 °C Batch addition of brominating agent; use of phase transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) improves yield
3 Cyclization to Piperazine-2,5-dione Condensation with dicarbonyl compound or anhydride, reflux in solvent (e.g., toluene or DMF) Formation of cyclic imide ring; conditions vary by substrate
4 N-Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (e.g., acetone), room temperature to reflux Controlled mono-methylation on nitrogen

Research Findings and Optimization Notes

  • The use of sulfolane as a high-boiling polar aprotic solvent facilitates the nucleophilic aromatic substitution in step 1, improving conversion rates.
  • Bromination with N-bromosuccinimide is preferred for regioselectivity and mild conditions; alternative brominating agents like dibromohydantoin can also be used.
  • Addition of catalytic amounts of tetra-n-butylammonium tetraphenylborate enhances bromination efficiency and selectivity.
  • Cyclization to form the piperazine-2,5-dione ring requires optimization of temperature and solvent to maximize yield and avoid polymerization or side reactions.
  • N-methylation must be carefully controlled to prevent di- or tri-alkylation; stoichiometric control and reaction monitoring via TLC or NMR are recommended.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and ring formation. For related bromophenyl isoindoline-dione derivatives, characteristic chemical shifts for aromatic protons and carbonyl carbons are observed (e.g., δ 7.1–8.2 ppm for Ar–CH, δ 168–176 ppm for C=O).
  • Mass Spectrometry: Molecular ion peaks consistent with bromine isotopes (M and M+2 peaks) confirm bromination.
  • IR Spectroscopy: Characteristic amide carbonyl stretches around 1740 cm⁻¹ and C–Br stretches near 650 cm⁻¹ validate structure.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
N-Arylation Temperature 150–180 °C High temperature for nucleophilic substitution
Bromination Temperature 15–40 °C Mild conditions to ensure regioselectivity
Brominating Agents N-bromosuccinimide, dibromohydantoin Choice affects yield and purity
Cyclization Solvent Toluene, DMF, or similar Depends on substrate and scale
N-Methylation Reagents Methyl iodide or dimethyl sulfate Requires base and controlled stoichiometry
Purification Methods Recrystallization, vacuum distillation Solvent systems e.g., DCM:n-heptane 1:4

Q & A

Q. How can crystallographic data enhance the design of bioactive analogs?

  • Methodological Answer :
  • Halogen bonding optimization : Analyze C–Br⋯O/N distances (e.g., 3.2–3.4 Å in ) to strengthen target interactions .
  • Conformational analysis : Use Cambridge Structural Database (CSD) data to identify preferred torsion angles for scaffold rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione

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